N-(4-fluorophenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-FLUOROPHENYL)-2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, triazole, and morpholine groups
Properties
Molecular Formula |
C16H20FN5O2S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H20FN5O2S/c1-21-14(10-22-6-8-24-9-7-22)19-20-16(21)25-11-15(23)18-13-4-2-12(17)3-5-13/h2-5H,6-11H2,1H3,(H,18,23) |
InChI Key |
PFBUETIOKWFATA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)CN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.
Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.
Final Assembly: The final step involves coupling the triazole and fluorophenyl intermediates with the acetamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially forming amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antifungal and antibacterial properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting their activity. The morpholine group can enhance the compound’s binding affinity to biological targets, while the fluorophenyl group can increase its lipophilicity, improving cell membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-({4-Methyl-5-[(morpholin-4-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- N-(4-Bromophenyl)-2-({4-Methyl-5-[(morpholin-4-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Uniqueness
N-(4-FLUOROPHENYL)-2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its electronic properties and biological activity compared to its chloro or bromo analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
